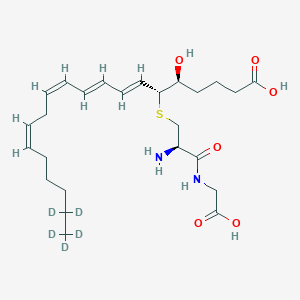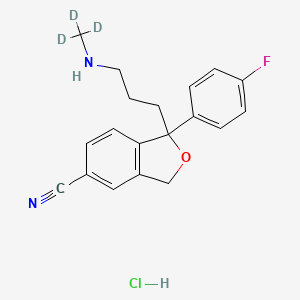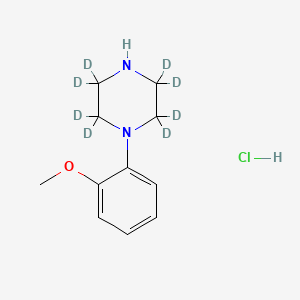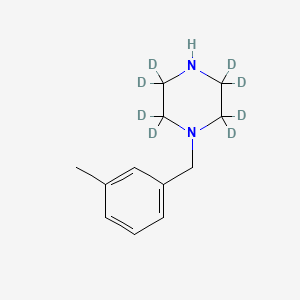
(E)-5-(2-methoxyvinyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-Methoxyvinyl)-2-methylpyridine is an organic compound belonging to the class of pyridines This compound is characterized by the presence of a methoxyvinyl group attached to the pyridine ring, specifically at the 5-position, and a methyl group at the 2-position The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the methoxyvinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-methoxyvinyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine as the core structure.
Formation of the Methoxyvinyl Group: The methoxyvinyl group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired (E)-alkene.
Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is typically maintained at room temperature or slightly elevated to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-5-(2-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the methoxyvinyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
(E)-5-(2-Methoxyvinyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxyvinyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(E)-5-(2-Methoxyvinyl)-7-methyl-1H-indazole: Similar structure with an indazole ring instead of pyridine.
(E)-(2-Methoxyvinyl)benzene: Similar methoxyvinyl group attached to a benzene ring.
1-Methoxy-4-[(E)-2-methoxyvinyl]benzene: Another compound with a methoxyvinyl group attached to a benzene ring.
Comparison:
Structural Differences: The presence of different core structures (pyridine, indazole, benzene) leads to variations in chemical and biological properties.
Unique Features:
Propiedades
IUPAC Name |
5-[(E)-2-methoxyethenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVNRLTVNZASE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)



![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)




![6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride](/img/structure/B564361.png)

